4-Chloro-3-hydroxysulfinylbenzoic acid
Description
4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) is a benzoic acid derivative featuring a chlorine atom at the 4-position and a sulfamoyl group (-SO₂NH₂) at the 3-position of the aromatic ring. This compound is of significant interest in pharmaceutical chemistry, particularly as a precursor or intermediate in synthesizing active pharmaceutical ingredients (APIs). It is classified under biochemicals and is utilized in pharmacological research, including cardiovascular drug development and impurity profiling .
Properties
Molecular Formula |
C7H5ClO4S |
|---|---|
Molecular Weight |
220.63 g/mol |
IUPAC Name |
4-chloro-3-sulfinobenzoic acid |
InChI |
InChI=1S/C7H5ClO4S/c8-5-2-1-4(7(9)10)3-6(5)13(11)12/h1-3H,(H,9,10)(H,11,12) |
InChI Key |
XTBFOJKVQGWRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Analysis
Pharmacological Activity :
- The sulfamoyl group (-SO₂NH₂) in 4-chloro-3-sulfamoylbenzoic acid is critical for diuretic activity, as seen in its role as a precursor to bumetanide, a loop diuretic .
- Substitution with bulkier aryl groups (e.g., 3-methylphenyl in CAS 1262010-41-2) enhances selectivity in kinase inhibition but reduces aqueous solubility .
Synthetic Utility :
- The chlorosulfonyl derivative (CAS 2494-79-3) is highly reactive, enabling efficient synthesis of sulfonamide drugs via nucleophilic substitution .
- Dimethylsulfamoyl analogs (e.g., CAS 59210-61-6) exhibit improved stability under acidic conditions compared to primary sulfamoyl compounds .
Physicochemical Properties :
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